Cas no 846576-15-6 (3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride)

3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-, hydrochloride
- 3-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-YL)-PROPIONIC ACID HYDROCHLORIDE
- 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride
- 3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride
- 846576-15-6
- 3-(3,4-dihydro-1H-isoquinolin-2-yl)propanoic acid;hydrochloride
- MFCD10688268
- Z1459955990
- DTXSID00670742
- CS-0456177
- EN300-140131
- 3-(3,4-dihydroisoquinolin-2(1H)-yl)propanoicacidhydrochloride
- 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic acid hydrochloride
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid--hydrogen chloride (1/1)
- AKOS015844649
- 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride
-
- MDL: MFCD10688268
- Inchi: InChI=1S/C12H15NO2.ClH/c14-12(15)6-8-13-7-5-10-3-1-2-4-11(10)9-13;/h1-4H,5-9H2,(H,14,15);1H
- InChI Key: BULPJAWRMYYWNQ-UHFFFAOYSA-N
- SMILES: C1=CC=C2CN(CCC2=C1)CCC(=O)O.Cl
Computed Properties
- Exact Mass: 241.0869564g/mol
- Monoisotopic Mass: 241.0869564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-140131-10.0g |
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride |
846576-15-6 | 95.0% | 10.0g |
$1275.0 | 2025-02-21 | |
Chemenu | CM223236-1g |
3-(3,4-Dihydroisoquinolin-2(1H)-yl)propanoic acid hydrochloride |
846576-15-6 | 95% | 1g |
$*** | 2023-05-29 | |
Apollo Scientific | OR318002-1g |
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic acid hydrochloride |
846576-15-6 | 95+% | 1g |
£335.00 | 2025-02-20 | |
Enamine | EN300-140131-0.5g |
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride |
846576-15-6 | 95.0% | 0.5g |
$249.0 | 2025-02-21 | |
Enamine | EN300-140131-0.25g |
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride |
846576-15-6 | 95.0% | 0.25g |
$157.0 | 2025-02-21 | |
Enamine | EN300-140131-250mg |
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride |
846576-15-6 | 95.0% | 250mg |
$157.0 | 2023-09-30 | |
Enamine | EN300-140131-1000mg |
3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanoic acid hydrochloride |
846576-15-6 | 95.0% | 1000mg |
$319.0 | 2023-09-30 | |
1PlusChem | 1P004TG5-50mg |
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-, hydrochloride |
846576-15-6 | 95% | 50mg |
$119.00 | 2025-03-21 | |
1PlusChem | 1P004TG5-10g |
2(1H)-Isoquinolinepropanoic acid, 3,4-dihydro-, hydrochloride |
846576-15-6 | 95% | 10g |
$1638.00 | 2023-12-16 | |
A2B Chem LLC | AC23989-1g |
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic acid hydrochloride |
846576-15-6 | 95% | 1g |
$371.00 | 2024-04-19 |
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride Related Literature
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
Additional information on 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride
Introduction to 3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride (CAS No. 846576-15-6)
3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 846576-15-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydroisoquinoline class of molecules, which are known for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a propionic acid moiety linked to a tetrahydroisoquinoline scaffold, further modified by a hydrochloride salt form, enhancing its solubility and bioavailability.
The tetrahydroisoquinoline core is a prominent pharmacophore in natural products and synthetic drug candidates, exhibiting a wide range of biological functions including modulation of neurotransmitter systems, inhibition of enzymes, and interaction with cellular signaling pathways. The propionic acid side chain introduces additional pharmacological properties, making this compound a versatile scaffold for drug discovery. The hydrochloride salt form not only improves the compound's pharmacokinetic profile but also facilitates its use in various experimental and clinical settings.
Recent advancements in medicinal chemistry have highlighted the importance of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride in the development of novel therapeutics. Studies have demonstrated its potential in addressing neurological disorders by interacting with specific neurotransmitter receptors. For instance, research has shown that derivatives of tetrahydroisoquinolines can modulate dopamine and serotonin pathways, which are implicated in conditions such as depression, Parkinson's disease, and anxiety disorders. The propionic acid moiety further enhances these interactions by providing additional binding pockets or modulating enzyme activity.
In addition to its neuropharmacological applications, 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride has been explored for its anti-inflammatory and antioxidant properties. Preclinical studies have indicated that this compound can inhibit key inflammatory cytokines and reduce oxidative stress in cellular models. These effects are particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The hydrochloride salt form contributes to the stability and efficacy of these biological activities by ensuring optimal solubility and absorption.
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Key synthetic steps include the formation of the tetrahydroisoquinoline ring system followed by functionalization with the propionic acid group. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to construct the desired molecular architecture efficiently. The final step involves conversion to the hydrochloride salt to improve pharmacological properties.
The pharmacokinetic profile of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride has been thoroughly investigated in preclinical models. Studies have revealed that this compound exhibits moderate bioavailability following oral administration due to its moderate solubility in water and lipids. The presence of the hydrochloride salt enhances its dissolution rate, leading to faster absorption into systemic circulation. Metabolic studies indicate that the compound is primarily metabolized through cytochrome P450 pathways, with active metabolites contributing to its therapeutic effects.
Current research is focused on optimizing the pharmacological properties of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride through structural modifications aimed at improving potency, selectivity, and bioavailability. Computational modeling techniques such as molecular docking and virtual screening are being utilized to identify potential lead compounds based on this scaffold. These approaches have accelerated the discovery process by allowing rapid evaluation of thousands of virtual compounds before experimental synthesis.
The clinical potential of 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride is being assessed through phase I/II clinical trials targeting neurological disorders. Preliminary results have shown promising efficacy in reducing symptom severity without significant side effects. Long-term studies are ongoing to evaluate the compound's safety profile and long-term therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this compound into late-stage clinical development.
The future direction for research on 3-(1,2,3,4-tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride includes exploring its role in combination therapies with other drugs or biomolecules that synergistically enhance therapeutic outcomes. Additionally, investigating its mechanisms of action at a molecular level will provide deeper insights into its pharmacological effects and guide further optimization efforts. Advances in biotechnology have enabled high-throughput screening platforms capable of rapidly testing thousands of compounds for their interaction with disease-relevant targets.
In conclusion,3-(1, 2, 3, 4-Tetrahydroisoquinoline - 2 - yl ) propionic acid hydrochloride ( CAS No . 846576 - 15 - 6 ) represents a promising candidate for therapeutic development across multiple disease areas . Its unique structural features , combined with favorable pharmacokinetic properties , make it an attractive scaffold for further exploration . Continued research efforts , both preclinically and clinically , will be crucial in unlocking its full potential as a novel therapeutic agent .
846576-15-6 (3-(1,2,3,4-Tetrahydroisoquinoline-2-yl)propionic Acid Hydrochloride) Related Products
- 43111-34-8(2-[4-(Methylthio)phenoxy]acetonitrile)
- 899977-58-3(N-benzyl-2-{1-(3-hydroxypropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-ylsulfanyl}acetamide)
- 2229400-96-6(1-(3-tert-butyl-1H-pyrazol-4-yl)ethane-1,2-diol)
- 2034330-21-5(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,1,3-benzothiadiazole-5-carboxamide)
- 1552445-49-4(4-(3-methyl-1,2-oxazol-5-yl)butan-2-one)
- 90110-36-4(2-CHLORO-5-(METHYLCARBAMOYL)BENZENE-1-SULFONYL CHLORIDE)
- 1517440-77-5(4-amino-3-(5-methylpyridin-3-yl)butanoic acid)
- 99461-44-6((S)-2-Tert-butoxycarbonylamino-4-pyridin-3-YL-butyric acid)
- 5811-88-1(8-(Aminocarbonyl)-1-naphthoic Acid)
- 1903153-19-4(N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-1H-indole-2-carboxamide)




